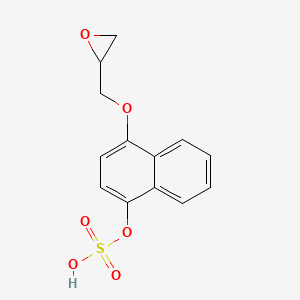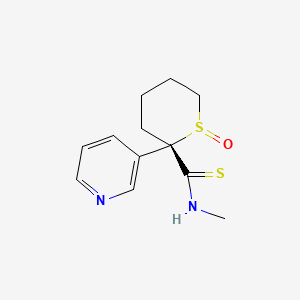
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide is a complex organic compound that features a tetrahydrothiopyran ring, a pyridine moiety, and a carbothioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide typically involves multi-step organic reactions. The key steps may include:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Carbothioamide Group: This can be done through the reaction of an amine with carbon disulfide followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various applications.
Mécanisme D'action
The mechanism of action of Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide: Lacks the 1-oxide group.
2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide: Lacks the N-methyl group.
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carboxamide: Has a carboxamide group instead of a carbothioamide group.
Uniqueness
Rel-(1R,2S)-N-methyl-2-(pyridin-3-yl)tetrahydro-2H-thiopyran-2-carbothioamide 1-oxide is unique due to the presence of the 1-oxide group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature may enhance its stability, solubility, or interaction with specific targets.
Propriétés
Formule moléculaire |
C12H16N2OS2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(2S)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m0/s1 |
Clé InChI |
GKEMHVLBZNVZOI-WHUIICBVSA-N |
SMILES isomérique |
CNC(=S)[C@]1(CCCCS1=O)C2=CN=CC=C2 |
SMILES canonique |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


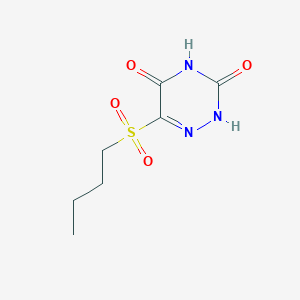
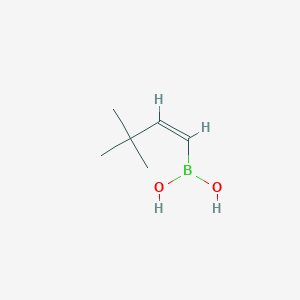
![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
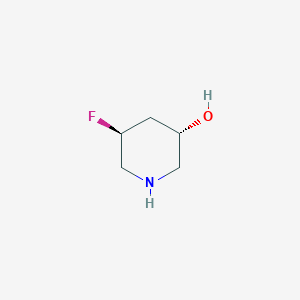
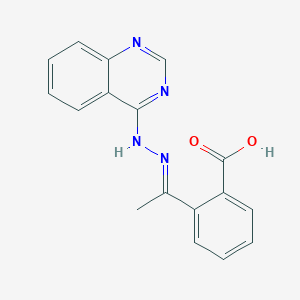

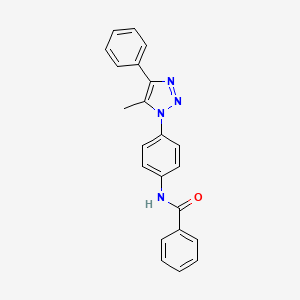
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
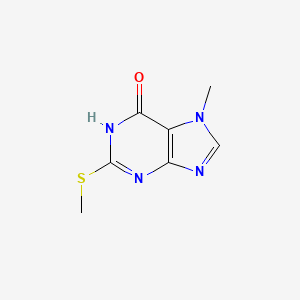

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
